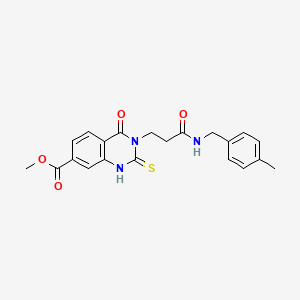

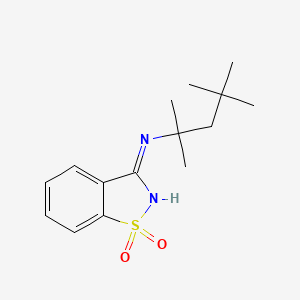

Methyl 3-(3-((4-methylbenzyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Typically, the description of an organic compound includes its molecular formula, structural formula, and other identifiers such as CAS number, ChemSpider ID, etc. It might also include the compound’s common and IUPAC names .

Synthesis Analysis

The synthesis of a complex organic compound often involves multiple steps, each requiring specific reagents and conditions. The synthesis process can be analyzed in terms of the yield, purity, and efficiency of each step .Molecular Structure Analysis

The molecular structure of an organic compound can be analyzed using various spectroscopic techniques, such as NMR, IR, and mass spectrometry. These techniques can provide information on the compound’s functional groups, molecular weight, and structural features .Chemical Reactions Analysis

The chemical reactivity of an organic compound can be analyzed based on its functional groups and structural features. This includes its potential reactions with other compounds, its stability under various conditions, and its mechanism of action .Physical And Chemical Properties Analysis

The physical and chemical properties of an organic compound include its melting point, boiling point, solubility, density, and refractive index. These properties can be determined experimentally or predicted based on the compound’s structure .Wissenschaftliche Forschungsanwendungen

Cyclization Reactions and Stereoisomer Identification

A new three-component cyclization reaction involving methyl 3,3,3-trifluoropyruvate, 2-aminobenzylamine, and oxo compounds was developed, leading to the formation of tetrahydropyrroloquinazolinones as mixtures of regio- and stereoisomers. This method demonstrates the utility of standard 1D NMR and a combination of homo (proton–proton) and heteronuclear (proton–fluorine) NOE experiments for the facile assignment of cyclization regioisomers and the determination of the relative configuration on stereogenic centers, enhancing our understanding of complex molecular structures (Dolenský et al., 2010).

Antimicrobial Activity Studies

The compound's structure and derivatives have been explored for potential antimicrobial activities. For example, a series of substituted 4-oxoquinoline-3-carboxylic acids demonstrated potent antibacterial activity against both gram-positive and gram-negative bacteria, including Pseudomonas aeruginosa, highlighting the potential for development into new antibacterial agents (Miyamoto et al., 1990).

Synthesis and Cytotoxic Activity

Studies on the synthesis and cytotoxic activity of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, including those with cationic side chains derived from aminoanthraquinones, have been conducted. These studies are crucial for understanding the effects of side chain positioning on biological activity and have found significant growth delays against in vivo subcutaneous tumors in mice, indicating potential cancer therapeutic applications (Bu et al., 2001).

Novel Synthesis Methods

A novel one-pot synthesis method for Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, showcasing an efficient approach to constructing complex molecules like Methyl 3-(3-((4-methylbenzyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, has been reported. This method involves the condensation of methyl 2-isothiocyanatobenzoate and methyl malonate, contributing significantly to the field of synthetic chemistry (Kovalenko et al., 2019).

Corrosion Inhibition

Schiff bases related to quinazoline derivatives have been investigated as corrosion inhibitors. These studies are pivotal in understanding the structure-activity relationship for the development of more efficient and environmentally friendly corrosion inhibitors, showcasing the compound's versatility beyond biomedical applications (Jamil et al., 2018).

Safety and Hazards

Zukünftige Richtungen

The future directions for the study of an organic compound might include further exploration of its synthesis, reactivity, and potential applications. This could involve developing more efficient synthesis methods, studying its reactions with other compounds, or investigating its potential uses in fields such as medicine or materials science .

Eigenschaften

IUPAC Name |

methyl 3-[3-[(4-methylphenyl)methylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S/c1-13-3-5-14(6-4-13)12-22-18(25)9-10-24-19(26)16-8-7-15(20(27)28-2)11-17(16)23-21(24)29/h3-8,11H,9-10,12H2,1-2H3,(H,22,25)(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJFXEHJZNBSPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxybenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2962370.png)

![(Z)-2-cyano-N-cyclopropyl-3-[5-(3-nitrophenyl)thiophen-2-yl]prop-2-enamide](/img/structure/B2962371.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2962372.png)

![3-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2962373.png)

![2-((2-chlorobenzyl)thio)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2962382.png)

![1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2962386.png)

![2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-1-methylcyclohexane-1-carboxy+](/img/structure/B2962387.png)

![6-Methyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2962390.png)